molecular formula C17H29ClN2O2S B13742034 4-Amino-2-butoxythiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrochloride CAS No. 100811-80-1

4-Amino-2-butoxythiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrochloride

Cat. No.: B13742034
CAS No.: 100811-80-1
M. Wt: 360.9 g/mol
InChI Key: MOYXUPSBGLYMCD-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-2-butoxybenzoyl)sulfanylethyl-diethylazanium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

2-(4-amino-2-butoxybenzoyl)sulfanylethyl-diethylazanium chloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-amino-2-butoxybenzoyl)sulfanylethyl-diethylazanium chloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-amino-2-butoxybenzoyl)sulfanylethyl-diethylazanium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butoxy group, in particular, differentiates it from similar compounds with different alkoxy groups, affecting its reactivity and interactions .

Properties

CAS No.

100811-80-1

Molecular Formula

C17H29ClN2O2S

Molecular Weight

360.9 g/mol

IUPAC Name

2-(4-amino-2-butoxybenzoyl)sulfanylethyl-diethylazanium;chloride

InChI

InChI=1S/C17H28N2O2S.ClH/c1-4-7-11-21-16-13-14(18)8-9-15(16)17(20)22-12-10-19(5-2)6-3;/h8-9,13H,4-7,10-12,18H2,1-3H3;1H

InChI Key

MOYXUPSBGLYMCD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=C1)N)C(=O)SCC[NH+](CC)CC.[Cl-]

Origin of Product

United States

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